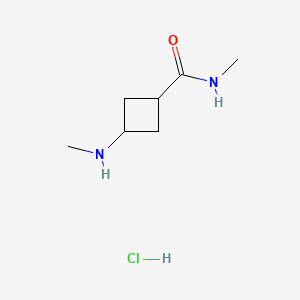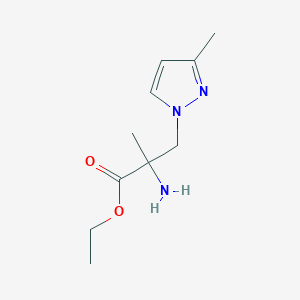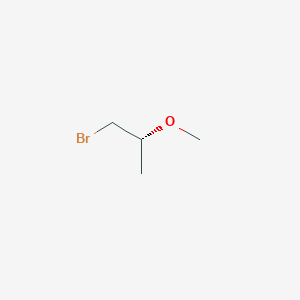![molecular formula C14H15ClINO3 B13487964 Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclo[2.1.1]hexane core.
Introduction of Functional Groups: The chloropyridinyl and iodomethyl groups are introduced through substitution reactions, often using reagents like sodium iodide and chloropyridine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodomethyl and chloropyridinyl groups can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide, chloropyridine derivatives, and various nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(6-chloropyridin-3-yl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(6-chloropyridin-3-yl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which can undergo specific reactions not possible with bromomethyl or chloromethyl analogs. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H15ClINO3 |
|---|---|
Molekulargewicht |
407.63 g/mol |
IUPAC-Name |
ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H15ClINO3/c1-2-19-12(18)14-6-13(7-14,8-16)20-11(14)9-3-4-10(15)17-5-9/h3-5,11H,2,6-8H2,1H3 |
InChI-Schlüssel |
RRUVYQFAJYYPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN=C(C=C3)Cl)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)

![3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)





![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)


